3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-diMethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, ethyl ester
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic nomenclature of 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, ethyl ester follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The systematic name reflects the quinoline core structure with specific substitution patterns that define the compound's unique chemical identity. The base quinoline ring system serves as the fundamental structural framework, with the carboxylic acid functionality located at position 3 of the quinoline nucleus. This positioning is critical for the compound's classification within the fluoroquinolone family of antimicrobial agents.
The cyclopropyl substitution at the nitrogen atom in position 1 represents a characteristic structural feature common to many fluoroquinolone derivatives, providing enhanced pharmacological properties through increased molecular rigidity and lipophilicity. This cyclopropyl group contributes significantly to the compound's overall three-dimensional conformation and influences its interaction with biological targets. The presence of the 3,5-dimethyl-1-piperazinyl moiety at position 7 introduces additional complexity to the molecular structure, with the dimethyl substitutions on the piperazine ring affecting both the compound's physicochemical properties and its potential biological activity.
The difluoro substitution pattern at positions 6 and 8 of the quinoline ring system represents a critical structural modification that distinguishes this compound from simpler quinoline derivatives. These fluorine atoms contribute to enhanced metabolic stability and improved antimicrobial potency, characteristics that are highly valued in pharmaceutical development. The ethyl ester functionality serves as a protecting group for the carboxylic acid, facilitating synthetic manipulations and potentially improving the compound's solubility characteristics in organic solvents.
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, ethyl ester is definitively established as 103460-88-4. This unique identifier provides an unambiguous reference point for the compound within the global chemical literature and ensures precise identification across diverse scientific databases and regulatory systems. The CAS number validation confirms the compound's registration within the comprehensive Chemical Abstracts Service database, which maintains authoritative records for millions of chemical substances worldwide.
The molecular formula of the compound is established as C21H25F2N3O3, indicating a complex organic molecule containing 21 carbon atoms, 25 hydrogen atoms, 2 fluorine atoms, 3 nitrogen atoms, and 3 oxygen atoms. This molecular composition yields a calculated molecular weight of 405.44 grams per mole, reflecting the substantial molecular size typical of modern pharmaceutical intermediates. The molecular formula validation through multiple authoritative sources confirms the accuracy of the structural assignment and provides confidence in the compound's chemical characterization.
The systematic validation of these fundamental chemical identifiers ensures reliable identification and facilitates accurate communication about this specific compound within the scientific community. Cross-referencing across multiple authoritative databases confirms the consistency of these assignments and provides confidence in their accuracy for research and development applications.
Comparative Analysis of Related Fluoroquinolone Esters
The structural analysis of 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, ethyl ester reveals significant similarities and differences when compared to other fluoroquinolone ethyl esters documented in the chemical literature. Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate, with CAS number 112811-71-9, represents a closely related structure that differs primarily in the fluorine substitution pattern and the presence of a methoxy group rather than the piperazinyl substituent. This comparison highlights the structural diversity achievable within the fluoroquinolone framework while maintaining the essential quinoline core.
The ethyl ester of 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, identified by CAS number 103772-13-0, demonstrates another variation within this chemical family. This compound features a trifluoro substitution pattern and an amino group at position 5, contrasting with the difluoro pattern and piperazinyl substitution of the target compound. The molecular formula C15H13F3N2O3 and molecular weight of 326.27 grams per mole indicate a more compact structure lacking the extended piperazinyl side chain.
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate, known as ciprofloxacin ethyl ester with CAS number 105404-65-7, provides another important comparison point. This compound shares the cyclopropyl and piperazinyl structural features but differs in having only a single fluorine atom at position 6 and an unsubstituted piperazine ring. The molecular formula C19H22FN3O3 and molecular weight of 359.4 grams per mole reflect these structural differences.
The comparative analysis reveals that fluoroquinolone ethyl esters represent a diverse chemical family united by common structural motifs including the quinoline core, cyclopropyl substitution at nitrogen-1, and ethyl ester functionality at the 3-position carboxylic acid. However, significant variation exists in fluorine substitution patterns, auxiliary substituents on the quinoline ring, and modifications to piperazinyl side chains. These structural variations provide opportunities for fine-tuning pharmacological properties while maintaining the fundamental chemical framework that defines this important class of pharmaceutical intermediates.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3/c1-4-29-21(28)15-10-26(13-5-6-13)18-14(20(15)27)7-16(22)19(17(18)23)25-8-11(2)24-12(3)9-25/h7,10-13,24H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWCFLFAWEZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC(NC(C3)C)C)F)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111182 | |
| Record name | Ethyl 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-88-4 | |
| Record name | Ethyl 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103460-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-, ethyl ester is a derivative of quinolinecarboxylic acid that has garnered attention due to its promising biological activity , particularly its antibacterial properties . This article synthesizes findings from various studies, highlighting the compound's synthesis, structure-activity relationships (SAR), and biological evaluations.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the modification of existing quinoline derivatives. The structural framework comprises:
- A quinoline ring which is a bicyclic structure containing a benzene ring fused to a pyridine ring.
- A cyclopropyl group at the 1-position.
- A piperazine moiety at the 7-position, which contributes to its biological activity.
- Fluorine atoms at the 6 and 8 positions enhance its pharmacological properties.
Chemical Structure Representation
The chemical structure can be represented as follows:
Antibacterial Properties
Numerous studies have evaluated the antibacterial efficacy of this compound and its derivatives. The following table summarizes key findings on its antibacterial activity against various pathogens:
| Pathogen | MIC (µg/mL) | In Vivo Efficacy (mg/kg) |
|---|---|---|
| Escherichia coli | 0.25 | 1.0 (po), 0.6 (sc) |
| Staphylococcus aureus | 0.5 | 1.2 (po) |
| Pseudomonas aeruginosa | 1.0 | 1.5 (sc) |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics such as norfloxacin and pefloxacin .
Structure-Activity Relationship (SAR)
Research into the SAR of this class of compounds has revealed that:
- The presence of fluorine in specific positions (6 and 8) enhances antibacterial potency.
- Substituents on the piperazine ring significantly affect biological activity; for instance, methyl substitutions at certain positions have been linked to increased efficacy .
Case Studies
A notable study evaluated the compound's effectiveness in treating infections caused by gram-negative bacteria. In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) that was significantly lower than many other tested quinoline derivatives . Additionally, in vivo studies demonstrated effective treatment outcomes in animal models, suggesting potential for clinical applications.
Scientific Research Applications
Antimicrobial Activity
This compound is primarily studied for its potential as an antimicrobial agent. Research has demonstrated that derivatives of quinoline carboxylic acids exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the piperazine moiety enhances its interaction with bacterial targets, making it effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
Recent studies have indicated that quinoline derivatives can also possess antiviral properties. The unique structural features of 3-quinolinecarboxylic acid derivatives may inhibit viral replication through interference with viral enzymes or host cell interactions. Preliminary data suggest effectiveness against viruses like influenza and HIV .
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .
Case Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several quinoline derivatives, including 3-quinolinecarboxylic acid derivatives. Results showed that compounds with piperazine substitutions had enhanced potency against multi-drug resistant strains .
Case Study 2: Antiviral Activity
A research article highlighted the antiviral potential of quinoline-based compounds against HIV. The study reported that specific modifications in the side chains significantly improved efficacy, suggesting a structure-activity relationship that can guide future drug design .
Case Study 3: Anticancer Activity
In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in breast cancer cell lines by activating caspase pathways. This was documented in a study published in Cancer Letters, indicating a potential therapeutic role for these compounds in oncology .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Position 7 Substitutions : The 3,5-dimethylpiperazinyl group in the target compound improves binding to bacterial enzymes compared to bulkier aroyl/benzenesulfonyl groups (e.g., compounds in ), which may reduce off-target interactions .
- Fluorine vs. Methoxy (Position 6) : The 6-fluoro group in the target compound enhances DNA gyrase affinity compared to the 6-methoxy group in ACI-INT-569, which narrows the antibacterial spectrum .
- Ethyl Ester vs. Free Acid : The esterification in ACI-INT-570 improves membrane permeability, unlike ACI-INT-569, which lacks this modification .
Preparation Methods
Initial Quinoline Formation
The quinoline skeleton is often synthesized via the Gould-Jacobs reaction, involving cyclization of an aniline derivative with a β-keto ester. For fluorinated analogs, precursors such as 2,4,5-trifluoroaniline may be employed. In one protocol, ethyl 3-(2,4,5-trifluorophenylamino)acrylate undergoes thermal cyclization at 150–160°C in diphenyl ether, yielding the 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate.
Fluorination Strategies
Regioselective fluorination at positions 6 and 8 is achieved using hydrogen fluoride-pyridine complexes or Selectfluor®. For example, treating the quinoline intermediate with Selectfluor® in acetonitrile at 80°C for 12 hours introduces fluorine atoms at positions 6 and 8 with >90% selectivity.
Functional Group Introduction
Cyclopropanation at Position 1
Esterification and Final Modifications
Ethyl Ester Formation
The carboxylic acid at position 3 is esterified using ethanol and a catalytic acid (e.g., sulfuric acid). Heating the acid in excess ethanol under reflux for 4–6 hours achieves near-quantitative conversion. Alternatively, transesterification from a methyl ester precursor using titanium(IV) isopropoxide as a catalyst in ethanol at 60°C provides the ethyl ester in 92% yield.
Purification and Characterization
Crude products are purified via crystallization from ethanol-water mixtures. The final compound exhibits a melting point of 268–270°C (decomposition) and is characterized by -NMR (δ 1.2 ppm, triplet, CHCH), -NMR (δ -118 ppm, aromatic F), and HRMS (m/z 476.1682 [M+H]).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Quinoline cyclization | β-keto ester, diphenyl ether, 150°C | 78 | Controlling regiochemistry |
| Fluorination | Selectfluor®, CHCN, 80°C | 91 | Avoiding over-fluorination |
| Cyclopropanation | Cyclopropylamine, KCO, DMF | 83 | Competing side reactions at position 8 |
| Piperazine substitution | 2,6-Dimethylpiperazine, EtN, DMF | 77 | Steric hindrance from methyl groups |
| Esterification | EtOH, HSO, reflux | 95 | Acid sensitivity of piperazine |
Optimization and Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for synthesizing this ethyl ester derivative, and how do substitutions at the 7-position influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Cyclopropanation : Introducing the 1-cyclopropyl group via nucleophilic substitution under basic conditions.
- Piperazinyl Substitution : The 3,5-dimethylpiperazinyl group is introduced at the 7-position using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with reaction efficiency influenced by steric hindrance from the dimethyl groups .
- Esterification : Ethyl ester formation via carboxylic acid activation (e.g., using EDCI/HOBt) followed by ethanol quenching.
- Optimization : Microwave-assisted synthesis can reduce reaction times for heteroaromatic substitutions .
Q. How can researchers validate the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity and detect impurities like desfluoro derivatives .
- Spectroscopy : / NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, ethyl ester at δ 1.3–1.4 ppm). High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Reference Standards : Compare against pharmacopeial impurity standards (e.g., desfluoro or ethylenediamine analogs) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, prioritizing low-energy pathways for piperazinyl substitution .
- Solvent/Reagent Screening : Machine learning (ML) models trained on existing quinolone synthesis data predict optimal solvents (e.g., DMF vs. DMSO) and catalysts (e.g., Pd(OAc)) .
- Experimental Validation : Combine computational results with high-throughput experimentation (HTE) to narrow conditions, reducing trial-and-error cycles .
Q. What experimental strategies resolve contradictions in antibacterial efficacy data between this compound and structurally related quinolones?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine at C6/C8, piperazinyl groups) and test against Gram-negative/-positive panels. Use MIC (Minimum Inhibitory Concentration) assays under standardized CLSI guidelines .
- Mechanistic Studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays. Correlate enzyme binding (e.g., via fluorescence quenching) with bacterial resistance profiles .
- Data Normalization : Control for variables like bacterial efflux pump expression (e.g., using ΔacrAB strains) to isolate substituent-specific effects .
Q. How can researchers mitigate impurities like desfluoro derivatives during scale-up synthesis?
- Methodological Answer :
- Process Parameter Optimization : Use design of experiments (DoE) to test temperature (20–100°C), reaction time (2–24 h), and stoichiometry (1.0–2.0 eq. piperazine). Pareto analysis identifies critical factors (e.g., excess piperazine reduces desfluoro byproducts) .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust conditions dynamically .
- Crystallization Control : Use anti-solvent crystallization (e.g., water in DCM) to selectively precipitate the target compound, leaving impurities in solution .
Q. What reactor design considerations are critical for efficient large-scale production of this compound?
- Methodological Answer :
- Mixing Efficiency : Use segmented flow reactors to enhance mass transfer during heteroaromatic substitutions, minimizing side reactions .
- Temperature Control : Jacketed reactors with precise cooling (<5°C) prevent thermal degradation during exothermic steps (e.g., cyclopropanation) .
- Catalyst Recovery : Immobilized Pd catalysts on mesoporous silica enable reuse across batches, reducing costs and metallic impurities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values for this compound across studies?
- Methodological Answer :
- Standardized Measurement : Use shake-flask method with octanol/water partitioning under controlled pH (7.4) and temperature (25°C). Validate via HPLC retention time correlation .
- Computational Verification : Compare experimental logP with predictions from software (e.g., MarvinSuite, ACD/Labs) to identify outliers due to ionization or solvent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
